molecular formula C7H16ClN B6267895 rac-[(1R,2S)-2-(propan-2-yl)cyclopropyl]methanamine hydrochloride, trans CAS No. 1955499-19-0

rac-[(1R,2S)-2-(propan-2-yl)cyclopropyl]methanamine hydrochloride, trans

Cat. No. B6267895
CAS RN: 1955499-19-0
M. Wt: 149.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-(1R,2S)-2-(propan-2-yl)cyclopropyl]methanamine hydrochloride, trans, is a cyclopropylmethanamine compound used in scientific research and lab experiments. It is a colorless, crystalline solid that is soluble in organic solvents such as dimethylformamide, acetonitrile, and methanol. Rac-(1R,2S)-2-(propan-2-yl)cyclopropyl]methanamine hydrochloride, trans, is a chiral compound and can exist in two enantiomeric forms. This compound has been found to be useful in the study of enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of Rac-(1R,2S)-2-(propan-2-yl)cyclopropyl]methanamine hydrochloride, trans, is not fully understood, however, it is believed to act as a competitive inhibitor of the enzyme cyclooxygenase-2 (COX-2) and the angiotensin II type 1 receptor (AT1R). It is thought to bind to the active site of the enzyme or receptor and prevent the binding of the natural substrate, thus inhibiting the activity of the enzyme or receptor.
Biochemical and Physiological Effects
Rac-(1R,2S)-2-(propan-2-yl)cyclopropyl]methanamine hydrochloride, trans, has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2) and the angiotensin II type 1 receptor (AT1R). Inhibition of COX-2 has been found to reduce inflammation and pain in animal models. Inhibition of AT1R has been found to reduce blood pressure in animal models.

Advantages and Limitations for Lab Experiments

The main advantages of using Rac-(1R,2S)-2-(propan-2-yl)cyclopropyl]methanamine hydrochloride, trans, in lab experiments are its low cost and availability. It is also relatively easy to synthesize and has a high yield. The main limitation of using this compound is that it is not a selective inhibitor of the target enzyme or receptor, meaning that it may also interact with other enzymes or receptors.

Future Directions

For the use of Rac-(1R,2S)-2-(propan-2-yl)cyclopropyl]methanamine hydrochloride, trans, in scientific research include further studies on its mechanism of action, its potential as a therapeutic agent, and its use in the development of new drugs. Additionally, further research is needed to determine the effects of this compound on other enzymes and receptors. Finally, further studies are needed to investigate the potential toxicity of this compound.

Synthesis Methods

Rac-(1R,2S)-2-(propan-2-yl)cyclopropyl]methanamine hydrochloride, trans, is synthesized from the reaction of racemic 2-(propan-2-yl)cyclopropanecarboxylic acid with methylamine hydrochloride in the presence of an acid catalyst. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide at a temperature of 40-50°C. The product is isolated by crystallization and purified by recrystallization. The yield of the product is typically greater than 90%.

Scientific Research Applications

Rac-(1R,2S)-2-(propan-2-yl)cyclopropyl]methanamine hydrochloride, trans, has been used in scientific research to study enzyme inhibition and receptor binding. It has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2) with an IC50 value of 0.05 μM. It has also been found to be a competitive inhibitor of the angiotensin II type 1 receptor (AT1R) with an IC50 value of 0.05 μM. Rac-(1R,2S)-2-(propan-2-yl)cyclopropyl]methanamine hydrochloride, trans, has also been used in the study of the pharmacology of G protein-coupled receptors.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-[(1R,2S)-2-(propan-2-yl)cyclopropyl]methanamine hydrochloride, trans involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-bromocyclopropane", "2-methylpropan-2-ol", "sodium hydride", "methanol", "ammonium chloride", "hydrochloric acid" ], "Reaction": [ "Step 1: Conversion of 2-bromocyclopropane to (1R,2S)-2-(propan-2-yl)cyclopropanol", "React 2-bromocyclopropane with sodium hydride in methanol to form the corresponding cyclopropanol", "Step 2: Conversion of (1R,2S)-2-(propan-2-yl)cyclopropanol to (1R,2S)-2-(propan-2-yl)cyclopropylamine", "React (1R,2S)-2-(propan-2-yl)cyclopropanol with ammonium chloride in the presence of hydrochloric acid to form the corresponding amine", "Step 3: Conversion of (1R,2S)-2-(propan-2-yl)cyclopropylamine to rac-[(1R,2S)-2-(propan-2-yl)cyclopropyl]methanamine hydrochloride, trans", "React (1R,2S)-2-(propan-2-yl)cyclopropylamine with formaldehyde in the presence of hydrochloric acid to form rac-[(1R,2S)-2-(propan-2-yl)cyclopropyl]methanamine", "React rac-[(1R,2S)-2-(propan-2-yl)cyclopropyl]methanamine with hydrochloric acid to form the hydrochloride salt of the desired product" ] }

CAS RN

1955499-19-0

Product Name

rac-[(1R,2S)-2-(propan-2-yl)cyclopropyl]methanamine hydrochloride, trans

Molecular Formula

C7H16ClN

Molecular Weight

149.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.